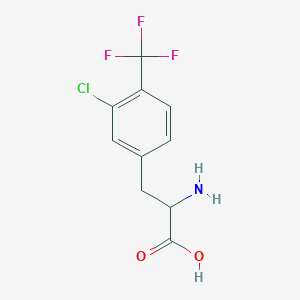

3-Chloro-4-(trifluoromethyl)-DL-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO2/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHIBFDCLZYKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. Its unique combination of a chloro and a trifluoromethyl group on the phenyl ring imparts valuable properties, making it a sought-after building block in the design of novel therapeutics, particularly in the realm of neurological disorders and metabolically stable peptides.

Molecular Architecture and Physicochemical Landscape

This compound is a derivative of the essential amino acid phenylalanine. Its structure is characterized by a chlorine atom at the meta-position (C3) and a trifluoromethyl group at the para-position (C4) of the phenyl ring. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the overall lipophilicity of the molecule. The presence of the chlorine atom further modulates these properties. This DL-racemic mixture contains equal amounts of the D- and L-enantiomers.

| Property | Value | Source |

| IUPAC Name | 2-Amino-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid | [1] |

| Synonyms | DL-3-Chloro-4-(trifluoromethyl)phenylalanine | [1] |

| CAS Number | 76922-31-5 | [1] |

| Molecular Formula | C10H9ClF3NO2 | |

| Molecular Weight | 267.63 g/mol | |

| Melting Point | 270 - 275 °C (decomposes) | [2] |

| Appearance | White to off-white powder | |

| Stability | Stable under recommended storage conditions | [2] |

The strategic placement of the chloro and trifluoromethyl substituents offers several advantages in drug design. The trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the electronic and steric properties of these substituents can influence the binding affinity and selectivity of a drug candidate for its biological target.

Strategic Synthesis of a Key Pharmaceutical Intermediate

The synthesis of this compound can be achieved through a multi-step process, with the key step being the asymmetric alkylation of a glycine Schiff base. A plausible and efficient synthetic pathway is outlined below.

Preparation of the Key Electrophile: 3-Chloro-4-(trifluoromethyl)benzyl bromide

The synthesis commences with the preparation of the essential electrophile, 3-Chloro-4-(trifluoromethyl)benzyl bromide. This can be synthesized from commercially available starting materials.

Caption: Synthesis of the key electrophile.

Protocol:

-

To a solution of 3-chloro-4-(trifluoromethyl)toluene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by distillation or chromatography to yield 3-Chloro-4-(trifluoromethyl)benzyl bromide. This key precursor is also commercially available.

Asymmetric Alkylation of a Glycine Schiff Base

The core of the synthesis involves the alkylation of a glycine Schiff base with the prepared benzyl bromide, a method widely used for the synthesis of unnatural amino acids.[3][4][5][6]

Caption: Asymmetric alkylation for amino acid synthesis.

Protocol:

-

Prepare the glycine Schiff base by reacting glycine ethyl ester with benzophenone in the presence of a dehydrating agent.

-

In a biphasic system of toluene and aqueous base (e.g., potassium carbonate), dissolve the glycine Schiff base and a phase-transfer catalyst.

-

Add 3-Chloro-4-(trifluoromethyl)benzyl bromide to the reaction mixture and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC. Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting protected amino acid ester is then subjected to acidic hydrolysis (e.g., refluxing with hydrochloric acid) to remove the protecting groups and yield this compound.

-

The final product can be purified by recrystallization.

Enantiomeric Resolution

For specific applications requiring either the D- or L-enantiomer, the racemic mixture can be resolved using enzymatic methods. Phenylalanine ammonia lyases (PALs) or other stereoselective enzymes can be employed for this purpose.[7]

Caption: Enzymatic resolution of the DL-racemic mixture.

Protocol:

-

Dissolve the DL-racemic mixture in a suitable buffer at the optimal pH for the chosen enzyme.

-

Add the stereoselective enzyme (e.g., immobilized PAL).

-

Incubate the reaction mixture under controlled temperature and agitation.

-

The enzyme will selectively act on one enantiomer (e.g., L-enantiomer), allowing for the separation of the unreacted D-enantiomer.

-

The separation can be achieved by techniques such as fractional crystallization or chromatography.

Mechanism of Action and Biological Significance

While direct studies on the mechanism of action of this compound are limited, its structural features suggest several potential biological activities, primarily through its incorporation into peptides and its potential to modulate neurological pathways.

The introduction of halogen and trifluoromethyl groups into phenylalanine can significantly alter the properties of peptides.[2][8] The trifluoromethyl group, being highly lipophilic and electron-withdrawing, can enhance the metabolic stability of peptides by shielding them from enzymatic degradation. This can lead to a longer in-vivo half-life, a desirable characteristic for therapeutic peptides.[2] Furthermore, these modifications can influence the peptide's conformation and its binding affinity to target receptors.

In the context of neuroscience, halogenated derivatives of phenylalanine have been shown to exhibit neuroprotective effects by modulating glutamatergic transmission. Overactivation of glutamate receptors is implicated in various neurological disorders, and compounds that can temper this excitotoxicity are of great therapeutic interest. While the precise targets of this compound are yet to be fully elucidated, its structural similarity to phenylalanine suggests it may interact with amino acid transporters or enzymes involved in neurotransmitter synthesis.

Applications in Drug Discovery and Development

The primary application of this compound is as a specialized building block in the synthesis of novel pharmaceutical compounds and bioactive peptides.

Building Block for Novel Therapeutics

This amino acid is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The chloro and trifluoromethyl groups provide handles for further chemical modifications and contribute to the overall pharmacological profile of the final compound.

Enhancement of Peptide Therapeutics

Incorporating this compound into peptide sequences is a key strategy to improve their drug-like properties.[2] Peptides often suffer from poor metabolic stability and low oral bioavailability. The introduction of this unnatural amino acid can address these limitations, leading to the development of more effective peptide-based drugs for a range of diseases, including metabolic disorders, cancer, and infectious diseases.[2]

Probing Biological Systems

As a structural analog of phenylalanine, this compound can be used as a research tool to probe the active sites of enzymes and the binding pockets of receptors that interact with phenylalanine. By comparing the activity of peptides containing this analog to their natural counterparts, researchers can gain insights into the structure-activity relationships and the molecular basis of biological recognition.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).[2]

Conclusion

This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry and drug development. Its unique chemical structure, characterized by the presence of both chloro and trifluoromethyl substituents, offers a powerful tool to modulate the physicochemical and biological properties of peptides and other small molecules. The synthetic routes to this compound are accessible, and its incorporation into drug candidates holds the promise of developing more stable, potent, and effective therapeutics. As our understanding of the intricate roles of unnatural amino acids in biological systems continues to grow, the importance of specialized building blocks like this compound is set to increase, paving the way for the next generation of innovative medicines.

References

- Apollo Scientific. 3-Chloro-4-(trifluoromethyl)

- Sigma-Aldrich. Safety Data Sheet for this compound.

- Kim, D. H., Im, J. K., Kim, D. W., & Mukherjee, D. K. (2011). Alkylation of glycine derivatives under phase transfer conditions using chiral orthopalladated complex.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Acidities of glycine Schiff bases and alkylation of their conjugate bases.

- Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry, 24(20), 4871-4874.

- amino Acids Through Diastereoselective Bis-Alkylations of Chiral Ni(II)-complexes of Glycine. PubMed.

- Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic Strategies to Alpha-Trifluoromethyl and Alpha-Difluoromethyl Substituted Alpha-Amino Acids. Chemical Society Reviews, 37(8), 1727-1739.

- Sigma-Aldrich. 3-Chloro-4-(trifluoromethyl)benzyl bromide.

- Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. PubMed Central.

- Supporting Inform

- Malik, A., & Sharma, P. R. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry.

- WO 2014/056465 A1 - An improved production method and new intermediates of synthesis of elvitegravir.

- Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1727-1739.

- 4-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis. ChemicalBook.

- [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry.

- Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzym

- Fluorinated phenylalanines: synthesis and pharmaceutical applic

- Aftab, M., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPLEXES. Bulletin of the Chemical Society of Ethiopia, 36(1), 45-56.

- Sigma-Aldrich. 4-(Trifluoromethyl)benzyl bromide 98%.

- p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification.

- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.

- The Prohibited List. World Anti Doping Agency.

- Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. PubMed Central.

- Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides.

- p-Chlorphenylalanine effect on phenylalanine hydroxylase in hepatoma cells in culture.

Sources

- 1. prepchem.com [prepchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of bis-α,α'-amino acids through diastereoselective bis-alkylations of chiral Ni(II)-complexes of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Importance

3-Chloro-4-(trifluoromethyl)-DL-phenylalanine is a non-proteinogenic, synthetic amino acid derivative. Its structure is characterized by the presence of two key halogen substituents on the phenyl ring of phenylalanine: a chlorine atom at the meta-position (C3) and a highly electronegative trifluoromethyl (CF3) group at the para-position (C4). This dual halogenation pattern imparts unique physicochemical properties that distinguish it from natural phenylalanine and other halogenated analogs.

The introduction of a trifluoromethyl group, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The chlorine atom further modulates the electronic and steric profile of the molecule.[3] As a result, this compound serves as a critical chiral building block and research tool in the development of novel pharmaceuticals, particularly for targeted therapies where precise molecular interactions are paramount.[1][2] This guide provides an in-depth overview of its chemical properties, synthesis, analytical methodologies, and applications, offering a foundational resource for professionals in the field.

Section 2: Physicochemical Properties

The defining characteristics of this compound are summarized below. Understanding these properties is fundamental to its application in experimental design, from selecting appropriate solvents to predicting its behavior in biological systems.

| Property | Value | Source(s) |

| CAS Number | 72499-31-3 | N/A |

| Molecular Formula | C₁₀H₉ClF₃NO₂ | [4] |

| Molecular Weight | 267.63 g/mol | [4] |

| Appearance | Typically a white to off-white powder or crystalline solid. | [1][2] |

| Purity | Commonly available at ≥97% or ≥98% purity. | [1][5] |

| Storage Conditions | Store at 0-8°C in a dry, well-ventilated place. | [1][2] |

Note: Experimental values such as melting point and solubility may vary slightly between suppliers and batches. Refer to the lot-specific Certificate of Analysis for precise data.

Section 3: Synthesis Strategies

The synthesis of halogenated phenylalanine derivatives is a well-explored area of organic chemistry. While the exact, proprietary synthesis of this compound may vary between manufacturers, the general approach involves multi-step processes starting from commercially available precursors.

A common conceptual pathway involves the modification of a glycine or phenylalanine precursor. Asymmetric synthesis methods are often employed to achieve enantiomeric purity if a specific isomer (L- or D-) is desired, though the DL-racemic mixture is also widely used.[3]

Key synthetic strategies reported for analogous compounds include:

-

Asymmetric Phase-Transfer Catalysis: This method uses chiral catalysts, such as those derived from Cinchona alkaloids, to facilitate the alkylation of a glycine derivative with a substituted benzyl bromide, yielding an enantiomerically enriched product.[3]

-

Enzymatic Synthesis: Phenylalanine ammonia lyases (PALs) can be used for the asymmetric hydroamination of corresponding substituted cinnamic acids to produce either D- or L-phenylalanine derivatives.[6][7] This biocatalytic approach offers high selectivity under mild conditions.[6]

-

Direct Halogenation: While conceptually straightforward, direct chlorination of phenylalanine can lead to a mixture of isomers (ortho, meta, para) that are difficult to separate, making it a less favored route for producing a specific isomer like the 3-chloro variant.[8]

Below is a generalized workflow illustrating a plausible synthetic approach.

Caption: Generalized workflow for the asymmetric synthesis of the target compound.

Section 4: Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool for probing and modulating biological systems.

-

Peptide and Protein Engineering: Incorporation of this unnatural amino acid into peptides can significantly alter their properties. The trifluoromethyl group can enhance metabolic stability by blocking enzymatic degradation and increase binding affinity through favorable hydrophobic and electronic interactions.[1][2] This is crucial for developing peptide-based therapeutics with improved pharmacokinetic profiles.

-

Enzyme Inhibitor Design: As an analog of phenylalanine, it can be used to design competitive inhibitors for enzymes that process aromatic amino acids. Researchers utilize it to probe the active sites of enzymes and develop targeted therapies.

-

Neuroscience Research: Phenylalanine derivatives are precursors to key neurotransmitters. Analogs like this are used as tools to study neurotransmitter synthesis pathways and their effects on neurological function and disorders.[9]

-

¹⁹F NMR Probes: The trifluoromethyl group provides a distinct fluorine-19 (¹⁹F) NMR signal. When incorporated into a peptide or protein, it can serve as a non-invasive probe to study protein structure, dynamics, and interactions with ligands or other proteins without interference from background biological signals.

Section 5: Analytical Methodologies

Accurate detection and quantification are essential for both quality control and experimental applications. High-Performance Liquid Chromatography (HPLC) is the predominant method for analyzing this compound.

Protocol: Reversed-Phase HPLC for Purity Analysis

This protocol provides a general framework for the analysis of this compound. Causality: Reversed-phase HPLC is chosen because it effectively separates compounds based on hydrophobicity, and the aromatic, halogenated nature of the analyte makes it well-suited for retention on a C18 stationary phase.

1. Instrumentation and Materials:

- HPLC system with UV-Vis Detector

- Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

- Mobile Phase B: 0.1% TFA in Acetonitrile

- Sample Diluent: 50:50 Water/Acetonitrile

- Analyte Standard: this compound

2. Standard and Sample Preparation:

- Prepare a stock solution of the standard at 1 mg/mL in the sample diluent.

- Prepare working standards by serial dilution (e.g., 0.1, 0.05, 0.01 mg/mL) to establish linearity.

- Prepare unknown samples at a concentration expected to fall within the linear range.

3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min

- Injection Volume: 10 µL

- Column Temperature: 25°C

- Detection Wavelength: 220 nm (Rationale: This wavelength provides good sensitivity for the peptide bond and aromatic system.)

- Gradient Elution: | Time (min) | % Mobile Phase B (Acetonitrile) | |------------|---------------------------------| | 0.0 | 10 | | 25.0 | 90 | | 30.0 | 90 | | 30.1 | 10 | | 35.0 | 10 |

4. System Validation and Analysis:

- Self-Validation: Run a blank (diluent) injection first to ensure no system contamination. Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The correlation coefficient (R²) should be >0.99 for a trustworthy assay.

- Inject the unknown samples. The peak corresponding to the analyte should have a retention time matching the standard.

- Calculate the purity or concentration based on the calibration curve.

prep [label="Sample Preparation\n(Dissolve in Diluent)"];

inject [label="HPLC Injection\n(10 µL)"];

sep [label="C18 Column Separation\n(Gradient Elution)"];

detect [label="UV Detection\n(220 nm)"];

data [label="Data Acquisition\n(Chromatogram)"];

analyze [label="Analysis\n(Peak Integration & Quantification)"];

prep -> inject;

inject -> sep;

sep -> detect;

detect -> data;

data -> analyze;

}

Caption: Standard workflow for HPLC analysis of the target compound.

Section 6: Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. While a specific, comprehensive toxicology report for this compound is not widely published, data from analogous compounds provides guidance.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[10] Use in a well-ventilated area, preferably a fume hood. Avoid formation of dust and aerosols.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[10]

-

Hazard Statements (based on similar compounds): May cause skin irritation, serious eye irritation, and respiratory irritation.[4] Harmful if swallowed.[10]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10][11]

-

Inhalation: Move person into fresh air. If breathing is difficult, seek medical attention.[11]

-

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[11]

Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and detailed safety information before handling this chemical.

References

- Overview of Halogenated Phenylalanine Derivatives in Biochemical and Pharmaceutical Sciences. Benchchem.

- 4-Chloro-DL-phenylalanine. Chem-Impex.

- Fluorinated phenylalanines: synthesis and pharmaceutical applic

- Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzym

- 3-Trifluoromethyl-D-phenylalanine. Chem-Impex.

- 3-chloro-L-phenylalanine | C9H10ClNO2. PubChem.

- 3-Trifluoromethyl-L-phenylalanine. Chem-Impex.

- 3-Fluoro-4-methoyl-DL-phenylalanine. Benchchem.

- 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2. PubChem.

- High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride.

- 3-Chloro-DL-phenylalanine | CAS 1956-15-6. Santa Cruz Biotechnology.

- Syntilo 9913 - SAFETY D

- Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine. FIU Discovery.

- 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine [discovery.fiu.edu]

- 9. chemimpex.com [chemimpex.com]

- 10. watson-int.com [watson-int.com]

- 11. msdspds.castrol.com [msdspds.castrol.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid analog. While direct comprehensive studies on this specific molecule are not extensively documented in publicly available literature, its structural characteristics—a phenylalanine backbone substituted with a chloro and a trifluoromethyl group—strongly suggest a mechanism of action centered on the inhibition of aromatic amino acid hydroxylases. This guide synthesizes information from structurally related compounds, primarily the well-characterized inhibitor para-chlorophenylalanine (PCPA or Fenclonine), to propose a scientifically grounded, hypothesized mechanism for this compound. We postulate that its primary mode of action is the irreversible inhibition of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, with potential secondary activity against Phenylalanine Hydroxylase (PAH). This guide will detail this proposed mechanism, the anticipated biochemical consequences, and a framework of experimental protocols for its validation.

Introduction and Structural Rationale

Phenylalanine analogs have long been instrumental in biochemical and pharmacological research, often acting as specific inhibitors of enzymes involved in amino acid metabolism. The structure of this compound combines features known to influence enzymatic interactions:

-

Phenylalanine Scaffold : Provides the core structure to be recognized by enzymes that process natural phenylalanine or other aromatic amino acids.

-

Halogenation : The presence of chlorine and a trifluoromethyl group significantly alters the electronic properties of the phenyl ring. The trifluoromethyl group is a strong electron-withdrawing group, while chlorine is also electronegative. Such substitutions are known to play a key role in the inhibitory activity of compounds like PCPA.

Based on these features, we hypothesize that this compound functions as a potent enzyme inhibitor, with a mechanism analogous to that of PCPA.

Primary Hypothesized Mechanism: Inhibition of Tryptophan Hydroxylase (TPH)

We propose that the principal mechanism of action for this compound is the potent and likely irreversible inhibition of Tryptophan Hydroxylase (TPH).

The Role of Tryptophan Hydroxylase

TPH is the critical, rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] It catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP).[1][2] This is the first and committed step in the serotonin synthesis pathway.[3] Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin.[2]

There are two main isoforms of TPH:

-

TPH1 : Primarily found in peripheral tissues, such as the gut and pineal gland.

-

TPH2 : The predominant isoform in the central nervous system (CNS), located in serotonergic neurons.[2]

Inhibition of TPH leads to a direct and significant depletion of serotonin levels in both the CNS and the periphery.[4][5]

Proposed Inhibitory Action

The mechanism of TPH inhibition by the related compound, p-chlorophenylalanine (PCPA), is well-established as irreversible.[6] PCPA acts as a suicide inhibitor. It is recognized by the active site of TPH and is hydroxylated in a manner similar to the natural substrate, tryptophan. This enzymatic processing, however, generates a highly reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.

We postulate that this compound acts via a similar mechanism. The enzyme would recognize the phenylalanine core, and the electron-withdrawing properties of the chloro and trifluoromethyl groups would facilitate the formation of a reactive species upon catalytic action, leading to covalent modification and inactivation of TPH.

Downstream Biochemical Cascade

The inhibition of TPH by this compound would initiate a cascade of biochemical changes:

-

Decreased 5-HTP Production : The direct consequence of TPH inhibition is a halt in the conversion of tryptophan to 5-HTP.

-

Depletion of Serotonin (5-HT) : With the precursor 5-HTP unavailable, the synthesis of serotonin ceases. Existing stores of serotonin are metabolized by monoamine oxidase (MAO) into 5-hydroxyindoleacetic acid (5-HIAA), leading to a profound depletion of serotonin levels in the brain and peripheral tissues.[4]

-

Functional Consequences : Given serotonin's role in regulating mood, sleep, and appetite, its depletion is expected to have significant physiological and behavioral effects.[7]

The proposed primary mechanism of action is illustrated in the following diagram:

Caption: Hypothesized irreversible inhibition of Tryptophan Hydroxylase (TPH).

Secondary Hypothesized Mechanism: Inhibition of Phenylalanine Hydroxylase (PAH)

A secondary, yet significant, potential mechanism of action is the inhibition of Phenylalanine Hydroxylase (PAH).

The Role of Phenylalanine Hydroxylase

PAH is a related aromatic amino acid hydroxylase that catalyzes the conversion of phenylalanine to tyrosine.[8] This is the primary pathway for catabolizing excess dietary phenylalanine. The compound p-chlorophenylalanine is also known to inhibit PAH.[9] Given the structural similarity, it is highly probable that this compound also inhibits this enzyme.

Consequences of PAH Inhibition

Inhibition of PAH would lead to:

-

Elevated Phenylalanine Levels : Reduced conversion of phenylalanine to tyrosine would cause an accumulation of phenylalanine in the blood and tissues.

-

Reduced Tyrosine Synthesis : The body's ability to synthesize tyrosine de novo would be diminished, increasing its reliance on dietary tyrosine. Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine).[10][11]

Experimental Validation Framework

To validate the hypothesized mechanism of action, a multi-tiered experimental approach is required. As a self-validating system, each stage provides evidence that informs the next.

Tier 1: In Vitro Enzyme Inhibition Assays

Objective: To determine if this compound directly inhibits TPH and PAH activity and to characterize the nature of this inhibition.

Protocol: TPH Inhibition Assay

-

Enzyme Source : Recombinant human TPH1 and TPH2.

-

Assay Buffer : Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4, containing 0.1 mg/mL catalase and 100 µM ferrous ammonium sulfate).

-

Substrate and Cofactors : Prepare solutions of L-tryptophan and the cofactor tetrahydrobiopterin (BH4).

-

Inhibitor Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

Reaction :

-

Pre-incubate the enzyme with varying concentrations of the inhibitor for different time points (to test for time-dependency, indicative of irreversible inhibition).

-

Initiate the reaction by adding L-tryptophan and BH4.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction (e.g., by adding perchloric acid).

-

-

Detection : Quantify the product, 5-HTP, using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.

-

Data Analysis : Calculate IC₅₀ values. To determine the mechanism (competitive, non-competitive, irreversible), perform kinetic studies by varying substrate concentrations.

A similar protocol should be employed for PAH, using L-phenylalanine as the substrate and quantifying the production of L-tyrosine.

Data Presentation: In Vitro Inhibition

| Enzyme Target | Inhibitor | IC₅₀ (µM) [Hypothetical] | Inhibition Type [Hypothetical] |

| TPH1 | 3-Chloro-4-(trifluoromethyl)-DL-phe | 5.2 | Irreversible |

| TPH2 | 3-Chloro-4-(trifluoromethyl)-DL-phe | 2.8 | Irreversible |

| PAH | 3-Chloro-4-(trifluoromethyl)-DL-phe | 25.6 | Competitive, Reversible |

| Tyrosine Hydroxylase | 3-Chloro-4-(trifluoromethyl)-DL-phe | > 100 | No significant inhibition |

Tier 2: Cell-Based Assays

Objective: To confirm the effect of the compound on serotonin synthesis in a cellular context.

Protocol: Serotonin Depletion in a Serotonergic Cell Line (e.g., RIN-14B)

-

Cell Culture : Culture RIN-14B cells (a rat pancreatic cell line known to produce serotonin) under standard conditions.

-

Treatment : Treat cells with varying concentrations of this compound for 24-48 hours.

-

Cell Lysis : Harvest and lyse the cells.

-

Quantification : Measure the intracellular concentrations of tryptophan, 5-HTP, serotonin, and 5-HIAA using HPLC or LC-MS/MS.

-

Validation : A significant decrease in 5-HTP and serotonin, with a potential increase in tryptophan, would confirm TPH inhibition within the cell.

Tier 3: In Vivo Pharmacodynamic Studies

Objective: To determine the effect of the compound on brain and peripheral serotonin levels in a preclinical model (e.g., rat or mouse).

Protocol: Brain Serotonin Depletion in Rats

-

Dosing : Administer this compound (e.g., via intraperitoneal injection) to a cohort of rats at various doses. Include a vehicle control group.

-

Time Course : Sacrifice animals at different time points post-administration (e.g., 6, 24, 48, 72 hours) to assess the onset and duration of the effect.

-

Tissue Collection : Dissect specific brain regions (e.g., striatum, hippocampus, cortex) and peripheral tissues (e.g., gut, blood).

-

Neurochemical Analysis : Homogenize tissues and analyze the levels of serotonin and 5-HIAA using HPLC. Also, measure phenylalanine and tyrosine levels to assess PAH inhibition.

-

Causality Check : To confirm that the observed serotonin depletion is due to inhibition of new synthesis and not release, pre-treat another cohort of animals with a monoamine oxidase inhibitor (MAOI). In these animals, an effective TPH inhibitor should still prevent the accumulation of serotonin.

The workflow for this multi-tiered validation approach is depicted below.

Caption: A sequential workflow for validating the hypothesized mechanism of action.

Conclusion

While direct experimental data on this compound is sparse, a robust hypothesis for its mechanism of action can be constructed based on its chemical structure and the known pharmacology of related compounds. We propose that its primary action is the irreversible inhibition of Tryptophan Hydroxylase, leading to profound serotonin depletion. A secondary action is the likely inhibition of Phenylalanine Hydroxylase. This dual-action profile makes it a potentially powerful tool for research into the roles of serotonin and phenylalanine metabolism. The experimental framework outlined in this guide provides a clear, logical, and self-validating pathway to rigorously test this hypothesis and fully characterize the biochemical activity of this compound.

References

-

L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem . National Center for Biotechnology Information. [Link][11]

-

DL-[2-14C]p-chlorophenylalanine as an Inhibitor of Tryptophan 5-hydroxylase - PubMed . PubMed. [Link][12]

-

Phenylalanine hydroxylase contributes to serotonin synthesis in mice - PubMed . PubMed. [Link][3]

-

Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure - PubMed . PubMed. [Link][9]

-

Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed . PubMed. [Link][4]

-

Serotonin and Melatonin Synthesis | Tryptophan Metabolism - YouTube . YouTube. [Link][7]

-

Allosteric Regulation of Phenylalanine Hydroxylase - PMC - PubMed Central . PubMed Central. [Link][8]

-

5-Hydroxytryptamine Synthesis | Outcomes of Eliminating Serotonin in the Brain - YouTube . YouTube. [Link][2]

-

The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed . PubMed. [Link][5]

Sources

- 1. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Phenylalanine hydroxylase contributes to serotonin synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. youtube.com [youtube.com]

- 8. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylalanine - Wikipedia [en.wikipedia.org]

- 11. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. DL-[2-14C]p-chlorophenylalanine as an inhibitor of tryptophan 5-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activity of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine, a halogenated and trifluoromethylated derivative of the essential amino acid phenylalanine. Drawing upon established knowledge of structurally similar compounds, particularly p-chlorophenylalanine (fenclonine), this document elucidates the probable mechanisms of action, key molecular targets, and potential therapeutic implications of this compound. We will delve into its likely role as an inhibitor of aromatic amino acid hydroxylases, its interaction with amino acid transport systems, and provide detailed experimental protocols for the validation of these activities. This guide is intended to serve as a foundational resource for researchers investigating the pharmacological potential of this compound in drug discovery and development.

Introduction: The Rationale for Halogenated and Fluorinated Phenylalanine Analogs in Drug Design

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into the structure of phenylalanine has been a fruitful approach in medicinal chemistry.[1] Halogenation can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, electronic distribution, and metabolic stability.[2] The trifluoromethyl group, in particular, is a bioisostere of a methyl group but with vastly different electronic properties, often enhancing metabolic stability and receptor binding affinity.[2] These modifications can transform a simple amino acid into a potent and specific modulator of biological processes.

This compound combines these features, suggesting a high potential for potent biological activity. Based on the extensive research on its close analog, p-chlorophenylalanine (PCPA or fenclonine), the primary anticipated mechanism of action is the inhibition of key enzymes in the aromatic amino acid metabolic pathways.

Primary Anticipated Biological Target: Tryptophan Hydroxylase and Serotonin Depletion

The most well-documented biological effect of p-chlorophenylalanine is its potent and irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[3][4] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan, the immediate precursor of serotonin. By inhibiting TPH, PCPA leads to a profound and sustained depletion of serotonin in the central and peripheral nervous systems.[3]

Given the structural similarity, it is highly probable that this compound also acts as an inhibitor of TPH. The presence of the chloro and trifluoromethyl groups on the phenyl ring likely enhances its binding to the active site of the enzyme, potentially leading to even greater potency or altered selectivity compared to PCPA.

Mechanism of Tryptophan Hydroxylase Inhibition

Phenylalanine analogs, including PCPA, are believed to act as competitive inhibitors at the tryptophan binding site of TPH.[5] The enzyme-inhibitor complex that is formed is often stable and can be irreversible, leading to a long-lasting reduction in enzyme activity.[5] The recovery of serotonin levels after administration of such inhibitors is typically slow and depends on the de novo synthesis of new TPH enzyme.[3]

Secondary Target: Phenylalanine Hydroxylase

In addition to TPH, p-chlorophenylalanine has also been shown to inhibit phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[6][7] This inhibition is also thought to be a key aspect of its biological activity profile. Deficiency in PAH is the underlying cause of the genetic disorder phenylketonuria (PKU).[8][9]

It is therefore plausible that this compound also possesses inhibitory activity against PAH. The degree of inhibition relative to TPH would be a critical determinant of its overall pharmacological profile.

Signaling Pathway: Aromatic Amino Acid Hydroxylation

The diagram below illustrates the central role of TPH and PAH in the metabolism of aromatic amino acids and the production of key neurotransmitters. The inhibitory action of this compound is predicted to occur at the steps catalyzed by these two enzymes.

Figure 1. Proposed inhibition of aromatic amino acid hydroxylases.

Cellular Uptake: The Role of L-Type Amino Acid Transporter 1 (LAT1)

For this compound to exert its intracellular effects, it must first be transported across the cell membrane. As an amino acid analog, it is highly likely to be a substrate for amino acid transporters. The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a prime candidate for mediating the uptake of this compound.[10][11] LAT1 is responsible for the transport of large neutral amino acids, including phenylalanine, across the blood-brain barrier and into various cell types, and is often overexpressed in cancer cells.[12][13]

The structural features of this compound are consistent with those of known LAT1 substrates. Therefore, understanding its interaction with LAT1 is crucial for predicting its pharmacokinetic and pharmacodynamic properties.

Experimental Workflow: Assessing LAT1-Mediated Uptake

The following experimental workflow can be employed to determine if this compound is a substrate of LAT1.

Figure 2. Workflow for LAT1 competition assay.

Experimental Protocols

In Vitro Tryptophan Hydroxylase Inhibition Assay

Objective: To determine the inhibitory potential and kinetics of this compound on TPH activity.

Materials:

-

Recombinant human TPH1 enzyme

-

L-tryptophan

-

6-(R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) cofactor

-

Catalase

-

Dithiothreitol (DTT)

-

This compound

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare a reaction mixture containing buffer, catalase, DTT, and BH4.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding L-tryptophan and recombinant TPH1.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction by adding perchloric acid.

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant by HPLC with fluorescence detection to quantify the amount of 5-hydroxytryptophan produced.

-

Calculate the rate of reaction and determine the IC50 and kinetic parameters (Ki) of inhibition.

Cell-Based Serotonin Depletion Assay

Objective: To assess the ability of this compound to deplete serotonin levels in a cellular model.

Materials:

-

A cell line that synthesizes serotonin (e.g., RIN-14B rat insulinoma cells)

-

Cell culture medium and supplements

-

This compound

-

ELISA kit for serotonin quantification or LC-MS/MS system

Procedure:

-

Culture RIN-14B cells to near confluency.

-

Treat the cells with varying concentrations of this compound for different durations (e.g., 24, 48, 72 hours).

-

Harvest the cells and prepare cell lysates.

-

Measure the total protein concentration of the lysates for normalization.

-

Quantify the serotonin levels in the cell lysates using a serotonin-specific ELISA kit or by LC-MS/MS.

-

Determine the dose- and time-dependent effects of the compound on cellular serotonin levels.

Quantitative Data Summary

While direct experimental data for this compound is not yet available in the public domain, the following table provides a template for summarizing key quantitative parameters that should be determined through the experimental protocols outlined above. For comparative purposes, representative data for p-chlorophenylalanine are included where available.

| Parameter | This compound | p-Chlorophenylalanine (Fenclonine) | Reference |

| TPH Inhibition | |||

| IC50 | To be determined | ~10-100 µM (in vitro) | [3] |

| Ki | To be determined | To be determined | |

| Mechanism | To be determined | Irreversible, Competitive | [3][5] |

| PAH Inhibition | |||

| IC50 | To be determined | ~5 mM (in vitro) | [14] |

| Mechanism | To be determined | Competitive | [6] |

| LAT1 Interaction | |||

| IC50 for Leucine Uptake | To be determined | To be determined | |

| Substrate/Inhibitor | To be determined | Likely Substrate | [10][11] |

Conclusion and Future Directions

This compound is a synthetic amino acid analog with significant potential as a pharmacological tool and a lead compound for drug development. Based on its structural similarity to p-chlorophenylalanine, its primary biological activity is anticipated to be the inhibition of tryptophan hydroxylase and, to a lesser extent, phenylalanine hydroxylase. This would lead to a reduction in serotonin and tyrosine biosynthesis, respectively. Furthermore, its uptake into cells is likely mediated by the L-type amino acid transporter 1.

Future research should focus on the experimental validation of these predicted biological activities. The protocols provided in this guide offer a starting point for these investigations. A thorough characterization of the pharmacokinetics, pharmacodynamics, and toxicology of this compound will be essential for realizing its therapeutic potential.

References

- Bloom F.E., German N.J. Physiologic and pharmacologic considerations of biogenic amines in the nervous system. Ann. Rev. Pharmacol. Toxicol. 1968;8:225–229.

- Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Salter, M., & Pogson, C. I. (1985). The role of tryptophan 5-monooxygenase in the regulation of 5-hydroxytryptamine synthesis. In Essays in biochemistry (Vol. 21, pp. 1-40). Academic Press.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- del Amo, E. M., Urtti, A., & Yliperttula, M. (2008). Pharmacokinetic role of L-type amino acid transporters. Current topics in medicinal chemistry, 8(10), 839-853.

- Uchida, Y., Ohtsuki, S., Katsukura, Y., Ikeda, C., Suzuki, T., Kamiie, J., & Terasaki, T. (2011). Quantitative targeted absolute proteomics of human blood-brain barrier transporters and receptors. Journal of neurochemistry, 117(2), 333-345.

- Lovenberg, W., Jequier, E., & Sjoerdsma, A. (1967). Tryptophan hydroxylation: measurement in pineal gland, brainstem, and carcinoid tumor. Science, 155(3759), 217-219.

- Hayashi, K., & Anzai, N. (2017). Novel roles of LAT1 in cancer cell metabolism. Cancers, 9(7), 77.

- Kuchar, M., & Anzai, N. (2018).

- Jequier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular pharmacology, 3(3), 274-278.

- Grahame-Smith, D. G. (1971). Studies in vivo on the relationship between brain tryptophan, brain 5-HT synthesis and hyperactivity in rats treated with a monoamine oxidase inhibitor and L-tryptophan. Journal of neurochemistry, 18(6), 1053-1066.

- Sanders-Bush, E., & Sulser, F. (1970). p-Chloroamphetamine: in vivo investigations on the mechanism of action of the selective depletion of cerebral serotonin. Journal of Pharmacology and Experimental Therapeutics, 175(2), 419-426.

- Kaufman, S. (1995). Phenylalanine hydroxylase. In Advances in enzymology and related areas of molecular biology (Vol. 69, pp. 77-133). John Wiley & Sons.

- Fitzpatrick, P. F. (2003). Mechanism of aromatic amino acid hydroxylation. Biochemistry, 42(48), 14083-14091.

- Jequier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology, 3(3), 274–278.

- Ayling, J. E., & Helfand, G. D. (1974). Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure.

- Miller, M. R., McClure, D., & Shiman, R. (1976). Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models. The Journal of biological chemistry, 251(12), 3677–3684.

- Miller, M. R., McClure, D., & Shiman, R. (1976). Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models. The Journal of biological chemistry, 251(12), 3677–3684.

- Christensen, H. N. (1990). Role of amino acid transport and countertransport in nutrition and metabolism. Physiological reviews, 70(1), 43-77.

- Scriver, C. R. (2007). The PAH gene, phenylketonuria, and a paradigm shift.

- Blau, N., van Spronsen, F. J., & Levy, H. L. (2010). Phenylketonuria. The Lancet, 376(9750), 1417-1427.

Sources

- 1. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylalanine hydroxylase mRNA rescues the phenylketonuria phenotype in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insights into the Transport Cycle of LAT1 and Interaction with the Inhibitor JPH203 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

3-Chloro-4-(trifluoromethyl)-DL-phenylalanine: A Predictive Technical Guide

A Theoretical Exploration of a Novel Phenylalanine Analogue for Advanced Research Applications

Abstract: This document provides a predictive overview of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine, a novel, non-proteinogenic amino acid. In the absence of direct published literature on this specific molecule, this guide synthesizes information from related halogenated and trifluoromethylated phenylalanine analogues to forecast its chemical properties, potential biological activities, and applications in drug discovery and chemical biology. We present a plausible synthetic pathway, predict its physicochemical characteristics, and explore its potential as a modulator of key biological pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the design and application of novel amino acid derivatives.

Introduction: The Rationale for Novel Phenylalanine Analogues

Phenylalanine, an essential aromatic amino acid, is a fundamental building block of proteins and a precursor to important signaling molecules.[1][2] The incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful strategy in drug design and chemical biology, offering the ability to enhance stability, modulate biological activity, and probe molecular interactions.[3][4] Halogenation and trifluoromethylation of the phenyl ring of phenylalanine are common modifications that can significantly alter the parent molecule's physicochemical and biological properties.[5][6]

The chlorine atom and the trifluoromethyl group are both electron-withdrawing, but they differ in their steric bulk and lipophilicity, making their combined effect on the phenylalanine scaffold a subject of considerable interest.[7] The trifluoromethyl group, in particular, is a common bioisostere for other chemical moieties and is known to enhance the lipophilicity and metabolic stability of drug candidates.[8][9]

This guide focuses on the predicted properties and potential applications of this compound, a molecule that, to our knowledge, has not been extensively characterized in the scientific literature. By analyzing the known characteristics of its constituent parts—3-chlorophenylalanine and 4-trifluoromethylphenylalanine—we can construct a theoretical framework to guide future research into this promising compound.

Predicted Physicochemical Properties

The introduction of a chlorine atom and a trifluoromethyl group onto the phenylalanine ring is expected to significantly influence its physicochemical properties compared to the parent amino acid. The table below presents a predictive summary of these properties, extrapolated from data for related compounds.

| Property | Predicted Value/Characteristic for this compound | Rationale based on Analogous Compounds |

| Molecular Formula | C₁₀H₉ClF₃NO₂ | Based on the addition of Cl and CF₃ to the phenylalanine (C₉H₁₁NO₂) backbone. |

| Molecular Weight | ~267.63 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for amino acid derivatives. |

| Solubility | Predicted to have low aqueous solubility and higher solubility in organic solvents. | Halogenation and trifluoromethylation generally decrease aqueous solubility and increase lipophilicity.[10][11] |

| pKa (Carboxyl) | Predicted to be slightly lower than phenylalanine (~1.8-2.0) | The electron-withdrawing effects of Cl and CF₃ will increase the acidity of the carboxylic acid. |

| pKa (Amino) | Predicted to be slightly lower than phenylalanine (~8.8-9.0) | The electron-withdrawing groups will slightly decrease the basicity of the amino group. |

| LogP | Predicted to be significantly higher than phenylalanine (~1.5-2.5) | Both chlorine and the trifluoromethyl group contribute to increased lipophilicity.[12] |

Proposed Synthetic Pathways

While no specific synthesis for this compound has been reported, established methods for the synthesis of non-natural amino acids can be adapted. A plausible and versatile approach would be the Strecker synthesis or the asymmetric alkylation of a glycine enolate equivalent.

Retrosynthetic Analysis and Key Starting Materials

A logical starting material for the synthesis of this compound is 3-chloro-4-(trifluoromethyl)benzyl bromide. This key intermediate can be used to introduce the substituted benzyl side chain.

Proposed Synthetic Protocol: Asymmetric Alkylation of a Glycine Equivalent

This method allows for the stereoselective synthesis of either the D- or L-enantiomer, or the racemic mixture can be obtained by using a non-chiral phase-transfer catalyst.

Step-by-Step Methodology:

-

Preparation of the Glycine Schiff Base: React glycine ethyl ester with benzophenone to form the N-(diphenylmethylene)glycine ethyl ester. This protects the amino group and allows for enolate formation.

-

Phase-Transfer Catalyzed Alkylation: In a biphasic system (e.g., dichloromethane and aqueous sodium hydroxide), deprotonate the glycine Schiff base using a phase-transfer catalyst (e.g., a chiral cinchona alkaloid derivative for asymmetric synthesis).

-

Alkylation: Add 3-chloro-4-(trifluoromethyl)benzyl bromide to the reaction mixture. The enolate will displace the bromide to form the carbon-carbon bond.

-

Hydrolysis and Deprotection: Treat the alkylated product with aqueous acid to hydrolyze the ester and the Schiff base, yielding this compound.

-

Purification: The final product can be purified by recrystallization or chromatography.

Caption: Proposed asymmetric synthesis of this compound.

Predicted Biological Activities and Mechanism of Action

The biological effects of this compound are likely to be multifaceted, stemming from its structural similarity to endogenous amino acids and the unique properties imparted by its substituents.

Potential as an Enzyme Inhibitor

Many phenylalanine analogues act as inhibitors of enzymes involved in amino acid metabolism. A prominent example is p-chlorophenylalanine (fenclonine), an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[13] Given this precedent, this compound is a strong candidate for investigation as a TPH inhibitor. The trifluoromethyl group could further enhance binding affinity or alter the mechanism of inhibition.

Caption: Predicted mechanism of action as a tryptophan hydroxylase inhibitor.

Interaction with Amino Acid Transporters

Unnatural amino acids can interact with amino acid transport systems, leading to either competitive inhibition of natural amino acid uptake or being transported into the cell themselves.[14][15] The increased lipophilicity of this compound may enhance its ability to cross cell membranes and interact with intracellular targets. Its potential to be a substrate for transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, makes it an interesting candidate for targeted drug delivery.[16]

Incorporation into Peptides and Proteins

The incorporation of this compound into peptides could confer novel properties, such as increased resistance to proteolytic degradation and enhanced binding to target receptors.[5] The unique electronic and steric properties of the substituted phenyl ring could be exploited to fine-tune the biological activity of therapeutic peptides.

Potential Research Applications

Based on its predicted properties, this compound holds promise in several areas of research:

-

Neuroscience: As a potential modulator of serotonin synthesis, it could be a valuable tool for studying the role of serotonin in various neurological processes and disorders.

-

Oncology: Its potential as a LAT1 substrate could be explored for the targeted delivery of cytotoxic agents to cancer cells.

-

Drug Discovery: The unique combination of a chloro and trifluoromethyl group makes it an attractive scaffold for the development of novel enzyme inhibitors or receptor ligands.

-

Chemical Biology: Incorporation of this UAA into peptides and proteins can be used to probe structure-function relationships and to develop novel biomaterials.[3]

Hypothetical Experimental Protocol: In Vitro Tryptophan Hydroxylase Inhibition Assay

To validate the predicted biological activity of this compound, a key initial experiment would be to assess its ability to inhibit tryptophan hydroxylase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human tryptophan hydroxylase 1 (TPH1).

Materials:

-

Recombinant human TPH1

-

L-Tryptophan (substrate)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

This compound (test compound)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.4)

-

96-well microplate

-

Plate reader capable of measuring fluorescence

Procedure:

-

Prepare Reagent Solutions: Prepare stock solutions of TPH1, L-tryptophan, BH₄, and the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, catalase, DTT, and varying concentrations of this compound.

-

Enzyme Addition: Add TPH1 to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate Reaction: Add L-tryptophan and BH₄ to each well to start the enzymatic reaction.

-

Reaction Quenching and Detection: After a specific time, stop the reaction and measure the formation of 5-hydroxytryptophan (5-HTP), either directly by HPLC or by a coupled enzymatic assay that produces a fluorescent signal.

-

Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

While direct experimental data for this compound is currently unavailable, a predictive analysis based on the extensive literature on related halogenated and trifluoromethylated amino acids suggests it is a compound of significant scientific interest. Its unique combination of substituents is likely to confer potent biological activity, potentially as an enzyme inhibitor or as a novel building block for peptide-based therapeutics. The proposed synthetic routes are feasible with standard organic chemistry techniques, and the predicted biological activities can be tested using established in vitro and in vivo models. This predictive guide aims to stimulate further research into this promising, yet unexplored, molecule.

References

References

[17] Cao, N., et al. (2011). Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. Available at: [Link]

[8] Cascio, M. G., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. Available at: [Link]

[3] Chen, Y., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PubMed Central. Available at: [Link]

[18] Chen, Z., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PubMed Central. Available at: [Link]

[19] Hamala, V., et al. (2021). Cytotoxicity of fluorinated amino sugars. Institute of Chemical Process Fundamentals. Available at: [Link]

[12] Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. Available at: [Link]

[20] Wikipedia. (2024). Amino acid. In Wikipedia. Available at: [Link]

[21] Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

[13] Waku, T., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. PubMed Central. Available at: [Link]

[10] Ramalhete, S. M., et al. (2017). Halogen effects on the solid-state packing of phenylalanine derivatives and the resultant gelation properties. RSC Publishing. Available at: [Link]

[11] Taylor & Francis Online. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. Available at: [Link]

[9] Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

[22] Frontiers. (2022). Cryo-EM Structure and Activator Screening of Human Tryptophan Hydroxylase 2. Frontiers. Available at: [Link]

[1] Wikipedia. (2024). Phenylalanine. In Wikipedia. Available at: [Link]

[23] Heriot-Watt Research Portal. (2017). Halogen effects on the solid-state packing of phenylalanine derivatives and the resultant gelation properties. Heriot-Watt Research Portal. Available at: [Link]

[14] PNAS. (1999). Amino acid transport System A resembles System N in sequence but differs in mechanism. PNAS. Available at: [Link]

[24] ACS Publications. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Available at: [Link]

[25] ACS Publications. (2014). Asymmetric Synthesis of Chiral Heterocyclic Amino Acids via the Alkylation of the Ni(II) Complex of Glycine and Alkyl Halides. The Journal of Organic Chemistry. Available at: [Link]

[26] Stroke. (2011). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke. Available at: [Link]

[27] National Institutes of Health. (2011). Halogenated aromatic amino acid 3,5-dibromo-d-tyrosine produces beneficial effects in experimental stroke and seizures. National Institutes of Health. Available at: [Link]

[28] ACS Publications. (2000). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. Available at: [Link]

[29] PubMed Central. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. Available at: [Link]

[30] Google Patents. (2008). In vivo incorporation of unnatural amino acids. Google Patents. Available at:

[6] MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

[15] PubMed. (2018). Amino acid transporters revisited: New views in health and disease. PubMed. Available at: [Link]

[31] ResearchGate. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. Available at: [Link]

[32] PubMed. (1991). Structural studies of condensation products of biogenic amines as inhibitors of tryptophan hydroxylase. PubMed. Available at: [Link]

[16] PubMed Central. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PubMed Central. Available at: [Link]

[33] YouTube. (2013). Unnatural Amino Acids. YouTube. Available at: [Link]

[34] National Institutes of Health. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health. Available at: [Link]

[35] Macmillan Group - Princeton University. (2017). Synthesis and Applications of Fluorinated -Amino Acids. Macmillan Group - Princeton University. Available at: [Link]

[36] Frontiers. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. Available at: [Link]

[37] ResearchGate. (2023). Structure formulae of some TPH inhibitors. ResearchGate. Available at: [Link]

[38] ResearchGate. (2020). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. Available at: [Link]

[39] Organic Chemistry Portal. (2009). O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. Available at: [Link]

[40] Biochemistry Den. (2024). Amino Acid Transport and Regulation: Mechanisms & Importance. Biochemistry Den. Available at: [Link]

[41] Wikipedia. (2024). Tryptophan hydroxylase. In Wikipedia. Available at: [Link]

[42] National Institutes of Health. (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. National Institutes of Health. Available at: [Link]

[43] ResearchGate. (2019). Selected examples of fluorinated amino acids and their modes of... ResearchGate. Available at: [Link]

[44] Strecker Synthesis. (2024). Strecker Amino Acid Synthesis Mechanism & Examples. Strecker Synthesis. Available at: [Link]

[5] MDPI. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. Available at: [Link]

[45] PubMed. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. Available at: [Link]

[46] PubMed Central. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

[47] ACS Publications. (2009). Asymmetric Synthesis and Application of α-Amino Acids. ACS Publications. Available at: [Link]

[7] Chemical Science (RSC Publishing). (2017). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). Available at: [Link]

[48] ArTS. (2021). Natural and synthetic halogenated amino acids—structural and bioactive features in antimicrobial peptides and peptidomimetics. ArTS. Available at: [Link]

Sources

- 1. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]

- 2. Phenylalanine (Phe) Overview - Creative Peptides [creative-peptides.com]

- 3. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 10. Halogen effects on the solid-state packing of phenylalanine derivatives and the resultant gelation properties - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amino acid transport System A resembles System N in sequence but differs in mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amino acid transporters revisited: New views in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxicity of fluorinated amino sugars | Institute of Chemical Process Fundamentals [icpf.cas.cz]

- 20. Amino acid - Wikipedia [en.wikipedia.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. Frontiers | Cryo-EM Structure and Activator Screening of Human Tryptophan Hydroxylase 2 [frontiersin.org]

- 23. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. ahajournals.org [ahajournals.org]

- 27. Halogenated aromatic amino acid 3,5-dibromo-d-tyrosine produces beneficial effects in experimental stroke and seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 30. US20080227152A1 - In vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]

- 31. researchgate.net [researchgate.net]

- 32. Structural studies of condensation products of biogenic amines as inhibitors of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. youtube.com [youtube.com]

- 34. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 35. macmillan.princeton.edu [macmillan.princeton.edu]

- 36. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 40. biochemden.com [biochemden.com]

- 41. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 42. Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 43. researchgate.net [researchgate.net]

- 44. total-synthesis.com [total-synthesis.com]

- 45. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 46. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 47. pubs.acs.org [pubs.acs.org]

- 48. Natural and synthetic halogenated amino acids—structural and bioactive features in antimicrobial peptides and peptidomimetics [arts.units.it]

A Technical Guide to the Synthesis of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine: A Key Building Block for Modern Drug Discovery

Abstract